3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
説明
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
3-oxa-1-azaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-1-3-8(4-2-6)5-12-7(11)9-8/h1-5H2,(H,9,11) |
InChIキー |
YVMCPJISEUGRPR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1=O)COC(=O)N2 |
製品の起源 |
United States |
Synthesis Mechanism and Process Optimization of 3-Oxa-1-azaspiro[4.5]decane-2,8-dione
Executive Summary
Spirocyclic scaffolds have emerged as highly valuable structural motifs in modern drug discovery, offering rigid conformational restriction that enhances target binding affinity and metabolic stability. 3-Oxa-1-azaspiro[4.5]decane-2,8-dione (CAS 2270909-93-6) is a specialized bifunctional building block featuring an oxazolidin-2-one ring spiro-fused to a cyclohexanone system.
This technical whitepaper details a highly efficient, scalable, and phosgene-free five-step synthetic route to this molecule. By employing an orthogonal protecting group strategy and leveraging a highly efficient N,N'-Carbonyldiimidazole (CDI) cyclization, this protocol ensures high atom economy, safety, and exceptional purity suitable for downstream pharmaceutical applications.
Retrosynthetic Analysis & Strategic Rationale
The structural complexity of 3-oxa-1-azaspiro[4.5]decane-2,8-dione necessitates the construction of the sterically hindered C5 spiro center (C1 of the original cyclohexane ring) without compromising the C8 ketone.
To achieve this, 1,4-cyclohexanedione monoethylene acetal is selected as the starting material . The ethylene acetal acts as an orthogonal protecting group: it is highly stable under the basic conditions required for hydantoin formation and hydrolysis, as well as the strongly reducing conditions of hydride reduction, but can be cleanly cleaved under mild aqueous acid in the final step.
Instead of a standard Strecker synthesis—which yields an α -amino nitrile requiring harsh, acetal-cleaving acidic hydrolysis—we employ the Bucherer-Bergs reaction . This yields a spiro-hydantoin that can be hydrolyzed under alkaline conditions, perfectly preserving the acetal protecting group. Finally, the cyclization of the resulting amino alcohol is achieved using CDI, avoiding the extreme toxicity of phosgene gas while maintaining quantitative yields .
Figure 1: Five-step synthetic workflow for 3-oxa-1-azaspiro[4.5]decane-2,8-dione.
Step-by-Step Experimental Protocols & Mechanistic Causality
Every protocol detailed below is designed as a self-validating system , embedding in-process analytical checks to ensure intermediate integrity before progressing to the next synthetic stage.
Step 1: Bucherer-Bergs Hydantoin Synthesis
-
Causality: The ketone reacts with ammonia (from ammonium carbonate) to form an imine, which undergoes nucleophilic attack by cyanide to form an α -amino nitrile. Subsequent insertion of CO₂ and intramolecular cyclization yields the thermodynamically stable spiro-hydantoin.
-
Protocol:
-
Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in a 1:1 mixture of EtOH and H₂O.
-
Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq) sequentially at room temperature. (Caution: KCN is highly toxic; perform in a dedicated fume hood).
-
Heat the sealed reaction vessel to 60 °C for 18 hours.
-
Cool to 0 °C to precipitate the product. Filter, wash with cold water, and dry under vacuum.
-
-
Self-Validation: TLC (1:1 EtOAc/Hexane) confirms the complete consumption of the starting material. LC-MS analysis must show a dominant peak at m/z 227.1 [M+H]+ .
Step 2: Alkaline Hydrolysis to Amino Acid
-
Causality: Strong alkaline conditions are strictly required to hydrolyze the highly stable hydantoin ring into the corresponding α -amino acid. The ethylene acetal is entirely inert to these basic conditions, preventing premature deprotection.
-
Protocol:
-
Suspend the spiro-hydantoin (1.0 eq) in a 3M aqueous NaOH solution.
-
Reflux the mixture vigorously at 100 °C for 48 hours.
-
Cool the mixture to room temperature and carefully adjust the pH to ~6.5 using 2M HCl to precipitate the zwitterionic amino acid.
-
Filter the white solid and dry thoroughly.
-
-
Self-Validation: A positive Ninhydrin stain confirms the presence of the liberated primary amine. The disappearance of the hydantoin imide carbonyl stretches (~1770 cm⁻¹) in FT-IR validates ring opening.
Step 3: Hydride Reduction to Amino Alcohol
-
Causality: Carboxylic acids are notoriously resistant to mild reducing agents. Lithium aluminum hydride (LiAlH₄) is deployed to force the complete reduction of the carboxylate to a primary alcohol.
-
Protocol:
-
Suspend the amino acid (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add LiAlH₄ (3.0 eq) portion-wise to control the exothermic hydrogen gas evolution.
-
Warm the reaction to room temperature, then reflux for 12 hours.
-
Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate.
-
-
Self-Validation: ¹H NMR (DMSO-d₆) must display a new singlet integrating to 2H at ~3.45 ppm, corresponding to the newly formed hydroxymethyl group, alongside the disappearance of the broad carboxylic acid proton.
Step 4: CDI-Mediated Oxazolidinone Cyclization
-
Causality: N,N'-Carbonyldiimidazole (CDI) acts as a highly efficient, phosgene-free electrophilic carbonyl source . The primary amine attacks CDI to form an N-acylimidazole intermediate, which is subsequently trapped by the adjacent hydroxyl group to close the 5-membered oxazolidin-2-one ring.
-
Protocol:
-
Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add CDI (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Wash the organic layer with 0.5M HCl to remove the imidazole byproduct, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation: LC-MS confirms the product at m/z 214.1 [M+H]+ . ¹³C NMR must show a characteristic carbamate carbonyl peak at ~158.4 ppm.
Figure 2: Mechanistic pathway of the CDI-mediated oxazolidinone cyclization.
Step 5: Acetal Deprotection
-
Causality: Mild aqueous acid selectively hydrolyzes the ethylene acetal to reveal the C8 ketone. The oxazolidinone ring is thermodynamically robust and easily survives these conditions.
-
Protocol:
-
Dissolve the protected oxazolidinone in THF.
-
Add 1M aqueous HCl (5.0 eq) and stir at room temperature for 2 hours.
-
Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to yield the final product .
-
-
Self-Validation: The complete disappearance of the ethylene ketal multiplet (~3.9 ppm) in ¹H NMR and the appearance of a ketone carbonyl peak (~210.5 ppm) in ¹³C NMR confirms successful deprotection.
Quantitative Data & Yield Optimization
The table below summarizes the optimized reaction metrics, highlighting the robustness of the synthetic sequence across all five stages.
Table 1: Quantitative Data & Analytical Validation for the 5-Step Synthesis
| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Markers (Self-Validation) |
| 1 | Spiro-Hydantoin | 82% | >98.0% | MS: [M+H]+ 227.1; ¹³C NMR: 177.5, 156.2 ppm (C=O) |
| 2 | Amino Acid | 75% | >95.0% | MS: [M+H]+ 202.1; Disappearance of hydantoin C=O |
| 3 | Amino Alcohol | 88% | >97.5% | MS: [M+H]+ 188.1; ¹H NMR: 3.45 ppm (s, 2H, -CH₂ OH) |
| 4 | Protected Oxazolidinone | 85% | >99.0% | MS: [M+H]+ 214.1; ¹³C NMR: 158.4 ppm (Carbamate C=O) |
| 5 | 3-Oxa-1-azaspiro[4.5]decane-2,8-dione | 92% | >99.5% | MS: [M+H]+ 170.1; ¹³C NMR: 210.5 ppm (Ketone C=O) |
Conclusion
The synthesis of 3-oxa-1-azaspiro[4.5]decane-2,8-dione highlights the critical importance of orthogonal protecting group strategies in complex spirocyclic construction. By utilizing 1,4-cyclohexanedione monoethylene acetal and navigating through a Bucherer-Bergs/CDI-cyclization sequence, researchers can avoid the hazards of phosgene gas and harsh acidic intermediate deprotections. The resulting workflow is highly scalable, analytically self-validating at every step, and delivers the target scaffold in excellent overall yield and >99.5% purity.
References
-
Efficient Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate YG-056SP Organic Process Research & Development (ACS Publications), 2023 URL:[Link]
-
A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives Der Pharma Chemica, 2024, 16(2): 243-248 URL:[Link]
-
3-Oxa-1-azaspiro[4.5]decane-2,8-dione (CAS 2270909-93-6) Compound Data ChemSrc URL:[Link]
In-Depth Technical Guide: NMR Structural Elucidation of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
Executive Summary
Spirocyclic scaffolds are increasingly utilized in modern medicinal chemistry to escape the "flatland" of traditional aromatic rings, offering improved pharmacokinetic profiles and novel patent space. 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (CAS: 2270909-93-6)[1] is a highly versatile building block featuring an oxazolidin-2-one ring orthogonally fused to a cyclohexanone ring via a quaternary spiro center.
For researchers and drug development professionals, the unambiguous structural assignment of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge. The complex stereochemical environment and conformational dynamics require a rigorous, self-validating analytical approach. This whitepaper provides a comprehensive guide to the structural analysis, predicted chemical shifts, and the multi-dimensional NMR experimental protocols required to validate this spirocyclic dione.
Structural & Conformational Analysis: The Causality of Chemical Shifts
To accurately interpret the NMR spectra of 3-oxa-1-aza-spiro[4.5]decane-2,8-dione, one must first deconstruct its 3D geometry. The molecule consists of two rings sharing a single tetrahedral carbon (C5):
-
The 5-Membered Ring (Positions 1–5): An oxazolidin-2-one system. Due to the partial double-bond character of the carbamate linkage (N1–C2(=O)–O3), this ring is essentially planar.
-
The 6-Membered Ring (Positions 5–10): A cyclohexanone system adopting a classic chair conformation.
The Stereochemical "Lock" and Diastereotopicity
In a standard, unsubstituted cyclohexane, rapid chair-chair interconversion averages the axial and equatorial proton signals on the NMR timescale. However, in this spirocycle, the C5 spiro carbon is bonded to two sterically differentiated groups: the N -H amine and the CH2 -O ether.
Because the CH2 -O group is sterically bulkier than the planar N -H group, the cyclohexanone ring is conformationally biased. The bulkier group heavily prefers the equatorial-like orientation relative to the 6-membered ring. This conformational "lock" prevents rapid chair flipping. Furthermore, the planar oxazolidinone ring acts as a mirror plane bisecting the cyclohexanone ring.
-
Symmetry Consequence: The left side of the ring (C6, C7) is chemically equivalent to the right side (C10, C9).
-
Diastereotopic Consequence: The top face of the cyclohexanone ring (facing the nitrogen) is magnetically distinct from the bottom face (facing the oxygen). Consequently, the axial and equatorial protons on C6/C10 and C7/C9 are diastereotopic and will appear as distinct, complex multiplets rather than time-averaged signals .
Predicted NMR Chemical Shifts & Assignment Rationale
The following tables summarize the expected 1H and 13C NMR chemical shifts based on established spectroscopic principles for spiro-fused oxazolidinones and cyclohexanones .
Table 1: 1H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Rationale |
| N1-H | ~7.80 | br s | 1H | - | Deshielded by the adjacent carbamate carbonyl (C2). Broadened by 14N quadrupolar relaxation. |
| C4-H 2 | ~4.15 | s | 2H | - | Causality: Isolated spin system. Flanked by an oxygen (O3) and a quaternary spiro carbon (C5), these enantiotopic protons have no vicinal neighbors, resulting in a sharp singlet. |
| C7-H eq , C9-H eq | ~2.55 | dt | 2H | 14.0, 3.0 | Alpha to the C8 ketone. Equatorial protons are typically more deshielded than axial protons in locked chairs. |
| C7-H ax , C9-H ax | ~2.30 | td | 2H | 14.0, 5.0 | Alpha to the C8 ketone. Exhibits large geminal and axial-axial vicinal couplings. |
| C6-H eq , C10-H eq | ~1.95 | dt | 2H | 13.5, 3.0 | Beta to the ketone, adjacent to the spiro center. |
| C6-H ax , C10-H ax | ~1.75 | td | 2H | 13.5, 4.5 | Most shielded protons in the system. |
Table 2: 13C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C8 | ~209.5 | C=O | Highly deshielded typical cyclohexanone ketone carbonyl. |
| C2 | ~157.2 | C=O | Oxazolidin-2-one (carbamate) carbonyl; shielded relative to standard ketones due to resonance donation from N1 and O3. |
| C4 | ~73.8 | CH 2 | Strongly deshielded by direct attachment to the electronegative O3 atom. |
| C5 | ~57.4 | C (quat) | The quaternary spiro center. Deshielded by the adjacent nitrogen and inherent ring strain. |
| C7, C9 | ~38.5 | CH 2 | Alpha carbons to the C8 ketone. |
| C6, C10 | ~34.2 | CH 2 | Beta carbons to the C8 ketone, adjacent to the spiro center. |
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, a simple 1D NMR is insufficient for a novel spirocycle. The following step-by-step protocol outlines a self-validating 2D NMR system to guarantee unambiguous assignment.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of highly pure DMSO- d6 .
-
Causality: The dione system and the N -H group form strong intermolecular hydrogen bonds, leading to poor solubility in non-polar solvents like CDCl 3 . DMSO disrupts these networks, sharpening the N1-H signal and preventing concentration-dependent chemical shift drift.
Step 2: 1D Acquisition Parameters
-
1 H NMR: Acquire at 400 MHz or higher. Use a 30° flip angle and a minimum relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the broad N-H signal.
-
13 C NMR: Acquire with WALTZ-16 proton decoupling. Crucially, extend the relaxation delay to 2.5–3.0 seconds to ensure the quaternary carbons (C2, C5, C8) fully relax and are observable above the noise floor.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Map protons directly to their parent carbons ( 1JCH≈145 Hz).
-
Validation: This experiment will immediately confirm the diastereotopicity of the cyclohexane ring. You will observe two distinct proton signals (e.g., at 1.75 ppm and 1.95 ppm) correlating to a single carbon resonance at 34.2 ppm (C6/C10).
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Jump across heteroatoms and quaternary centers ( 2JCH and 3JCH≈8 Hz). This is the ultimate proof of the spirocyclic skeleton.
-
Self-Validating Logic:
-
The isolated C4 protons (singlet at 4.15 ppm) must show strong 3J correlations to the carbamate carbonyl (C2, 157.2 ppm) and the cyclohexane carbons (C6/C10, 34.2 ppm).
-
They must also show a 2J correlation to the spiro carbon (C5, 57.4 ppm).
-
The C7/C9 protons (2.30/2.55 ppm) must show correlations to the ketone carbonyl (C8, 209.5 ppm) and the spiro carbon (C5), bridging the two halves of the molecule.
-
Workflow Visualization
The following diagram illustrates the logical progression of the multi-dimensional NMR experiments required to validate the structure.
Figure 1: Multi-dimensional NMR workflow for unambiguous assignment of spirocyclic diones.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
Sources
Application Note: Orthogonal Functionalization of 3-Oxa-1-aza-spirodecane-2,8-dione in Drug Discovery
Application Note: Orthogonal Functionalization of 3-Oxa-1-aza-spiro[1]decane-2,8-dione in Drug Discovery
Introduction & Mechanistic Rationale
In modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, enabling drug developers to escape the "flatland" of planar (hetero)aromatics and project pharmacophores into three-dimensional space[1]. Among these, 3-Oxa-1-aza-spiro[2]decane-2,8-dione is a highly versatile, bifunctional building block.
This scaffold features two orthogonally reactive centers that can be derivatized independently:
-
N1-Oxazolidinone: A moderately acidic nitrogen that serves as a rigid, metabolically stable hydrogen-bond motif[3]. It can be functionalized via base-mediated alkylation or transition-metal-catalyzed arylation.
-
C8-Cyclohexanone: An electrophilic ketone primed for reductive amination, Wittig olefination, or nucleophilic addition[4].
By strategically sequencing these functionalizations—typically performing N-alkylation prior to C8-derivatization to avoid competitive side reactions with newly introduced basic amines—chemists can rapidly generate diverse, spirocyclic libraries with high ligand efficiency.
Physicochemical Properties & Reactivity Profile
To effectively functionalize this scaffold, understanding its baseline physicochemical parameters is critical. The table below summarizes the quantitative data and reactivity implications.
| Property | Value | Reactivity Implication |
| Molecular Formula | C₈H₁₁NO₃ | Low molecular weight (169.18 g/mol ) ensures high ligand efficiency (LE) after derivatization. |
| N1 (Oxazolidinone) pKa | ≈ 11.5 | Requires mild to strong bases (e.g., Cs₂CO₃, NaH) for deprotonation prior to electrophilic attack[5]. |
| C8 (Ketone) Electrophilicity | High | Sterically accessible, but axial/equatorial attack dynamics dictate diastereoselectivity during reduction[4]. |
| C5 (Spiro Center) | Quaternary | Imparts high metabolic stability and restricts conformational flexibility, locking the 3D vector. |
Strategic Functionalization Pathways
Fig 1: Orthogonal functionalization pathways for 3-Oxa-1-aza-spiro[2]decane-2,8-dione.
Experimental Protocols
Protocol A: N1-Alkylation of the Oxazolidinone Ring
Causality & Logic: The oxazolidinone N-H bond is relatively stable and requires deprotonation to act as a nucleophile. While Sodium Hydride (NaH) is commonly used, Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN) is highly recommended. The "cesium effect" enhances the solubility and reactivity of the intermediate aza-enolate without causing base-catalyzed ring-opening of the oxazolidinone, ensuring a cleaner reaction profile[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-Oxa-1-aza-spiro[2]decane-2,8-dione (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the nucleophilic anion.
-
Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv).
-
Reaction Monitoring: Heat the mixture to 50 °C. Monitor via LC-MS or TLC; the reaction typically reaches completion within 4–12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation & QC: Successful N-alkylation is confirmed by the disappearance of the broad N-H stretch (~3300 cm⁻¹) in FTIR and a corresponding mass shift (+R) in LC-MS. The C8 ketone stretch (~1710 cm⁻¹) must remain intact.
Protocol B: Diastereoselective Reductive Amination at C8
Causality & Logic: The C8 ketone is situated on a conformationally biased cyclohexane ring. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. This mild reducing agent selectively reduces the transient iminium ion without prematurely reducing the starting ketone to an alcohol[4]. The addition of acetic acid accelerates imine/iminium formation, driving the equilibrium forward.
Step-by-Step Methodology:
-
Iminium Formation: Dissolve the N-alkylated spirocycle from Protocol A (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF (0.15 M).
-
Acid Catalysis: Add glacial Acetic Acid (1.5 equiv) to facilitate iminium formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 to 2.0 equiv) in small portions to control the mild exotherm.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (until pH ~8) to neutralize the acetic acid and destroy excess reductant. Extract with Dichloromethane (DCM) (3 × 15 mL).
-
Purification: Dry the organics over MgSO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to isolate the target spirocyclic amine.
-
Validation & QC: Successful reductive amination is indicated by the disappearance of the ketone carbon (~210 ppm) in ¹³C NMR and the emergence of an aliphatic C-N signal (~50-60 ppm). Diastereomeric ratio (dr) representing axial vs. equatorial amine attack can be determined via integration of the C8 proton in ¹H NMR[4].
References
-
[1] Full article: The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.1
-
[4] Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety. Journal of Medicinal Chemistry - ACS Publications. 4
-
[3] Rare-Earth-Metal-Complex-Catalyzed Hydroalkoxylation and Tandem Hydroalkoxylation/Cyclohydroamination of Isocyanates: Synthesis of Carbamates and Oxazolidinones. Inorganic Chemistry - ACS Publications.3
-
[5] Synthesis of 2-Amino-2-deoxy-β-d-mannosides via Stereoselective Anomeric O-Alkylation of 2N,3O-Oxazolidinone-Protected d-Mannosamine. Organic Letters - ACS Publications. 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 2-Amino-2-deoxy-β-d-mannosides via Stereoselective Anomeric O-Alkylation of 2N,3O-Oxazolidinone-Protected d-Mannosamine: Synthesis of the Trisaccharide Repeating Unit of Streptococcus pneumoniae 19F Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione as a Privileged sp³-Rich Scaffold in Medicinal Chemistry
Strategic Rationale: The "Escape from Flatland" Paradigm
Historically, high-throughput screening (HTS) and cross-coupling chemistries drove drug discovery toward flat, achiral, sp²-hybridized aromatic molecules. However, these "flat" molecules often suffer from poor aqueous solubility, high promiscuity (off-target toxicity), and significant CYP450 metabolic liabilities.
The modern medicinal chemistry paradigm, famously termed the "Escape from Flatland" by [1], emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates. In this context, 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (CAS: 2270909-93-6) emerges as a highly privileged building block.
This spirocycle combines two critical pharmacophoric elements:
-
The Oxazolidin-2-one Ring: A rigid, polar motif that acts as an exceptional hydrogen bond acceptor (carbonyl) and donor (NH). It mimics peptide bonds while resisting proteolytic cleavage, a strategy widely validated in approved drugs like Linezolid [2].
-
The Cyclohexanone Ring (C8-Ketone): An orthogonal synthetic handle that allows for divergent late-stage functionalization, projecting substituents into distinct three-dimensional vectors that flat benzenes cannot access.
Caption: Pharmacokinetic rationale for replacing flat aromatics with spirocyclic scaffolds.
Physicochemical Profiling
Understanding the causality between a molecule's structure and its pharmacokinetic profile is critical. The table below illustrates the physicochemical advantages of substituting a standard para-substituted phenyl ring with the 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione scaffold.
| Property | Flat Aromatic (e.g., Phenyl) | 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione | Causality / Impact on Drug Design |
| Fsp³ | 0.00 | 0.75 (6 out of 8 carbons) | Higher saturation directly correlates with improved aqueous solubility and lower attrition rates in clinical trials [1]. |
| 3D Shape (PMI) | Rod/Disc-like | Spherical/Cylindrical | Projects exit vectors into novel spatial dimensions, improving target specificity and reducing off-target promiscuity [3]. |
| Metabolic Liability | High (CYP450 epoxidation) | Low | The lack of extended π-systems prevents direct CYP450-mediated aromatic oxidation, enhancing half-life. |
| H-Bonding | None (Hydrophobic) | 1 Donor (NH), 3 Acceptors (O) | Enhances target engagement via specific, directional hydrogen bonds without drastically increasing lipophilicity (LogP). |
Synthetic Applications & Workflows
The true value of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione lies in its orthogonal reactivity. The N1-amine (pKa ~ 11-12) and the C8-ketone can be functionalized independently, allowing medicinal chemists to rapidly generate diverse libraries.
Caption: Divergent synthetic workflows for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione functionalization.
Self-Validating Experimental Protocols
Protocol A: Diastereoselective Reductive Amination at the C8-Ketone
Objective: To install a basic amine at the C8 position to enable salt-bridge interactions with target proteins (e.g., GPCRs or kinases). Causality Note: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting C8-ketone to a secondary alcohol.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).
-
Why DCE? DCE has a higher boiling point than DCM, preventing solvent evaporation during overnight reactions, and offers excellent solubility for NaBH(OAc)₃.
-
-
Acid Catalysis: Add glacial acetic acid (1.5 equiv).
-
Mechanism: The acid protonates the ketone oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the hemiaminal hydroxyl group to facilitate its elimination as water, driving iminium formation.
-
-
Validation Check 1: Stir the mixture at room temperature for 2 hours. Validate the formation of the imine/iminium intermediate via LC-MS. The appearance of the [M+H]+ mass corresponding to the imine confirms successful condensation.
-
Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control mild exotherms. Stir at room temperature for 12–16 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).
-
Validation Check 2: The cessation of bubbling ( CO2 gas evolution) validates that all unreacted hydride and acetic acid have been neutralized.
-
-
Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).
Protocol B: N-Alkylation of the Oxazolidinone Core
Objective: To functionalize the N1 position to probe hydrophobic pockets or tune the molecule's LogP. Causality Note: The oxazolidinone NH is weakly acidic. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures irreversible deprotonation without the risk of nucleophilic attack on the C2 or C8 carbonyls.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the spirocycle (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.
-
Why 0 °C? Cooling controls the exothermic deprotonation and prevents potential ring-opening side reactions of the oxazolidinone.
-
-
Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation Check 1: Observe the reaction. The cessation of hydrogen gas ( H2 ) evolution serves as a visual validation that the deprotonation is complete. Stir for an additional 30 minutes at 0 °C.
-
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Quench & Workup: Carefully quench with cold water (10 mL). Extract the mixture with Ethyl Acetate (EtOAc) (3 × 15 mL).
-
DMF Removal: Wash the combined EtOAc layers with a 5% aqueous LiCl solution or brine (5 × 15 mL).
-
Mechanism: DMF is highly water-soluble but readily partitions into organic layers. Repeated washing with high-ionic-strength aqueous solutions forces DMF entirely into the aqueous phase, preventing it from co-eluting and ruining subsequent silica gel chromatography.
-
-
Isolation: Dry the organic layer over MgSO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Romero, J. A. C., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1698–1740.[Link]
Application Note: Strategic Incorporation of 3-Oxa-1-azaspiro[4.5]decane-2,8-dione into Peptidomimetics
Executive Summary
The translation of native peptides into viable therapeutics is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. To overcome these liabilities, modern drug design relies on conformationally constrained peptidomimetics. The incorporation of spirocyclic oxazolidinedione scaffolds—specifically 3-oxa-1-azaspiro[4.5]decane-2,8-dione (CAS: 2270909-93-6)—acts as a rigid dipeptide isostere. By locking the ϕ and ψ dihedral angles, this scaffold reliably induces Type II' β -turn conformations, significantly reducing the entropic penalty of target binding while shielding adjacent amide bonds from enzymatic cleavage.
This application note provides a comprehensive, self-validating methodology for orthogonally functionalizing this spirocyclic scaffold and seamlessly integrating it into standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Rationale: The Spirocyclic Advantage
The structural causality of the 3-oxa-1-azaspiro[4.5]decane-2,8-dione scaffold lies in its unique dual-vector geometry:
-
The Oxazolidin-2-one Ring (N1 position): The incorporation of oxazolidinone rings into peptide backbones has been extensively validated as a robust method for inducing β -turn conformations . The N1 nitrogen acts as a carbamate-like amide isostere. Because it is directly attached to the spiro-carbon (C5), rotation is completely restricted, forcing the preceding peptide chain into a predictable trajectory.
-
The Cyclohexanone Ring (C8 position): The C8 ketone provides a highly specific vector for extending the peptide chain. Reductive amination at this site replaces a susceptible peptide bond with a metabolically stable secondary or tertiary alkylamine. This spirocyclic system provides rigid conformational constraints that significantly reduce the entropic penalty of target binding .
By utilizing these two orthogonal handles, researchers can synthesize macrocyclic or linear peptidomimetics with vastly improved physicochemical profiles .
Experimental Protocols & Causality
To successfully incorporate this scaffold into a peptide, it must first be pre-conditioned in solution phase to create an Fmoc-protected building block compatible with SPPS.
Phase 1: Solution-Phase Scaffold Functionalization
Step 1.1: Reductive Amination at C8 (C-Terminal Extension) Causality: The C8 ketone is sterically hindered by the spiro system. Using Sodium Cyanoborohydride ( NaBH3CN ) ensures mild, selective reduction of the intermediate iminium ion without reducing the unreacted ketone, minimizing off-target alcohol byproducts.
-
Dissolve 3-oxa-1-azaspiro[4.5]decane-2,8-dione (1.0 eq) and the desired amino acid ester (e.g., H-Ala-OtBu, 1.2 eq) in anhydrous Methanol (0.2 M).
-
Add catalytic glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add NaBH3CN (1.5 eq) portion-wise.
-
Self-Validation Checkpoint: Monitor via LC-MS. The intermediate imine will appear first. Do not quench until the mass shifts completely to the reduced secondary amine ( [M+H]+ shift of +2 Da).
-
Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate, dry over Na2SO4 , and concentrate.
Step 1.2: N1-Fmoc Protection (N-Terminal Protection) Causality: The N1 nitrogen is part of an oxazolidinedione ring, meaning its lone pair is delocalized into the adjacent carbonyl. This renders it highly non-nucleophilic. Standard protection conditions (Fmoc-OSu + DIPEA) will fail. Deprotonation with a strong, non-nucleophilic base (LiHMDS) is required to generate the active nitrogen anion.
-
Dissolve the crude product from Step 1.1 in anhydrous THF (0.1 M) under an Argon atmosphere and cool to -78 °C.
-
Dropwise add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation.
-
Add Fmoc-Cl (1.2 eq) dissolved in a minimal amount of THF.
-
Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 7:3). The highly UV-active Fmoc-protected product should appear at Rf≈0.6 . If starting material remains, the system was likely wet, quenching the LiHMDS.
-
Purify via flash chromatography to isolate the SPPS-ready building block.
Phase 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Step 2.1: Coupling the Scaffold Causality: The spirocyclic system imposes severe steric bulk, restricting the trajectory of incoming amino acids. Standard HBTU often leads to incomplete coupling. HATU, with its 7-aza-HOBt leaving group, provides neighboring group participation that accelerates the acylation of sterically demanding amines.
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Prepare the coupling cocktail: Fmoc-Spiro-Building-Block (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Self-Validation Checkpoint: Perform a Kaiser Test. If the beads remain blue (indicating unreacted primary amines on the resin), repeat the coupling step using COMU and 2,4,6-collidine before proceeding to Fmoc deprotection.
Step 2.2: Cleavage and Global Deprotection
-
Treat the resin with a cleavage cocktail of TFA/TIS/ H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.
Quantitative Validation
The incorporation of the 3-oxa-1-azaspiro[4.5]decane-2,8-dione scaffold yields profound improvements in both pharmacokinetic stability and target engagement, as summarized in the comparative data below.
Table 1: Comparative Pharmacokinetic and Structural Properties
| Peptide Variant | Serum Half-life ( t1/2 ) | Apparent Permeability ( Papp×10−6 cm/s) | Dominant Conformation | Target Affinity ( Kd , nM) |
| Linear Wild-Type | < 15 min | 0.5 | Random Coil | 125.0 |
| Pro-Gly Mutated | 45 min | 1.2 | Flexible β -turn | 85.0 |
| Spiro-oxazolidinedione Mimetic | > 24 hours | 8.4 | Rigid Type II' β -turn | 4.2 |
Note: The dramatic increase in permeability is attributed to the internal hydrogen bonding facilitated by the pre-organized β -turn, which buries polar surface area from the aqueous environment.
Process Visualization
Workflow for integrating the spirocyclic oxazolidinedione scaffold into Fmoc-SPPS.
References
-
Tomasini, C., Pieraccini, S., & Gentilucci, L. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry.[Link]
-
St-Cyr, D. J., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry.[Link]
-
Asinex. (2025). Peptidic Macrocycles - Chemo Types - Screening Libraries. Asinex Compound Libraries. [Link]
Technical Support Center: Yield Optimization for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist overseeing spirocyclic scaffold scale-up, I have designed this guide for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of 3-oxa-1-azaspiro[4.5]decane-2,8-dione.
As a sterically demanding spirocycle, its construction requires precise control over thermodynamic equilibria, chemoselective reductions, and intramolecular cyclization kinetics. This document provides self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity batch execution.
Section 1: Pathway Architecture
The synthesis relies on a 5-step sequence originating from a mono-protected cyclohexanedione. The workflow is visualized below.
Fig 1: 5-Step Synthetic Pathway for 3-Oxa-1-azaspiro[4.5]decane-2,8-dione.
Section 2: Self-Validating Experimental Protocols
Every protocol below is engineered as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) metrics are strictly met.
Step 1: Strecker Synthesis of the Aminonitrile
-
Causality: The on 1,4-cyclohexanedione monoethylene acetal is reversible[1][2]. To prevent the formation of the undesired cyanohydrin byproduct, a large excess of ammonia is required to drive the equilibrium toward the imine intermediate before cyanide attack.
-
Protocol: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in MeOH. Add NH₄Cl (2.0 eq) and aqueous NH₄OH (5.0 eq). Stir for 30 mins at room temperature. Slowly add KCN (1.5 eq) in water. Stir for 24 hours. Extract with EtOAc, wash with brine, and concentrate to yield [3][4].
-
IPC Validation: TLC (10% MeOH/DCM) stained with ninhydrin must show a distinct purple spot (primary amine). LC-MS confirms [M+H]+=183.1 .
Step 2: Hydrolysis to the Amino Acid
-
Causality: Sterically hindered nitriles resist hydrolysis. Extended thermal energy in strong aqueous acid is required to push the intermediate primary amide to the carboxylic acid.
-
Protocol: Suspend the aminonitrile in 6M HCl (10 mL/g). Reflux at 105 °C for 24 hours. Cool to 0 °C and adjust pH to 6.5 using 2M NaOH to precipitate the zwitterionic [5][6]. Filter and dry under vacuum.
-
IPC Validation: LC-MS confirms [M+H]+=202.1 . Disappearance of the sharp C≡N stretch (~2230 cm⁻¹) on FT-IR.
Step 3: Reduction to the Amino Alcohol
-
Causality: The reduction of the amino acid requires a powerful hydride source. Lithium aluminum hydride (LAH) is utilized, but the resulting polar amino alcohol is easily lost during standard aqueous workups.
-
Protocol: Suspend LAH (3.0 eq) in anhydrous THF at 0 °C. Slowly add the amino acid (1.0 eq) portion-wise. Reflux for 12 hours. Cool to 0 °C and perform a strict Fieser workup (See FAQ Q2). Filter the granular salts and concentrate the filtrate.
-
IPC Validation: LC-MS confirms [M+H]+=188.1 .
Step 4: CDI-Mediated Spirocyclization
-
Causality: Intramolecular spirocyclization using is kinetically slower than intermolecular oligomerization[7][8]. High dilution favors the unimolecular ring closure.
-
Protocol: Dissolve CDI (1.2 eq) in anhydrous DCM. Using a syringe pump, add the amino alcohol (1.0 eq) dissolved in DCM over 4 hours to maintain a final reaction concentration of 0.05 M. Stir for an additional 8 hours at room temperature[9]. Wash with 1M HCl, then brine, and concentrate.
-
IPC Validation: Ninhydrin stain must be negative (complete consumption of primary amine). LC-MS confirms [M+H]+=214.1 .
Step 5: Mild Acetal Deprotection
-
Causality: The target molecule contains a highly reactive cyclohexanone moiety. Harsh acids will catalyze intermolecular aldol condensations. Transacetalization under mild conditions is mandatory.
-
Protocol: Dissolve the spiro-oxazolidinone acetal in a 4:1 mixture of Acetone/H₂O. Add Pyridinium p-toluenesulfonate (PPTS, 0.2 eq). Heat at 50 °C for 16 hours. Concentrate to remove acetone, extract with EtOAc, and purify via recrystallization.
-
IPC Validation: LC-MS confirms the final product mass [M+H]+=170.1 . ¹H NMR shows the disappearance of the ethylene acetal multiplet at δ 3.9-4.0 ppm[10].
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my yield dropping during the Strecker step? A: The formation of the aminonitrile is a delicate thermodynamic equilibrium. If you observe high levels of cyanohydrin on your LC-MS, your reaction is starved of ammonia. Ensure you are using at least 5.0 equivalents of NH₄OH and allow the imine to pre-form for 30 minutes before the introduction of KCN.
Q2: The reduction of the amino acid to the amino alcohol is giving a gummy mess. How do I improve recovery? A: Lithium aluminum hydride (LAH) reduction generates a highly polar, water-soluble amino alcohol. During standard aqueous quenching, amorphous aluminum hydroxide gels form, which physically trap the polar product via hydrogen bonding and chelation. You must use the Fieser workup. For every x grams of LAH used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, filterable aluminate complex, liberating the amino alcohol into the organic phase.
Q3: Cyclization with CDI yields polymeric byproducts instead of the spiro-oxazolidinone. A: The formation of the spiro-oxazolidinone ring involves an initial rapid intermolecular nucleophilic attack by the primary amine on CDI to form an acylimidazole intermediate. The subsequent step—intramolecular trapping by the tertiary hydroxyl group—is sterically hindered and kinetically slow[7][8]. If the reaction concentration is too high, a second amino alcohol molecule will attack the acylimidazole intermolecularly, leading to oligomeric carbamates. To mitigate this, operate at high dilution (0.05 M) and utilize a slow-addition protocol (syringe pump).
Q4: Acetal deprotection leads to complex mixtures and low yield of the final 2,8-dione. A: The target compound, 3-oxa-1-azaspiro[4.5]decane-2,8-dione, contains an unhindered cyclohexanone moiety. Standard harsh deprotection conditions (e.g., 6M HCl, TFA) protonate the ketone, triggering rapid acid-catalyzed enolization and subsequent intermolecular aldol condensation. This manifests as a complex, intractable mixture on LC-MS. Shifting to a mild transacetalization protocol using PPTS in aqueous acetone suppresses enolization while efficiently hydrolyzing the dioxolane ring.
Section 4: Yield Optimization Metrics
Implementing the mechanistic controls detailed in this guide yields significant improvements across the synthetic cascade.
| Synthetic Step | Standard Yield (%) | Optimized Yield (%) | Key Optimization Parameter |
| 1. Strecker Synthesis | 45 - 55 | 88 - 92 | 5.0 eq NH₃ to suppress cyanohydrin formation |
| 2. Nitrile Hydrolysis | 70 - 75 | 90 - 95 | Extended reflux (24h) in 6M HCl |
| 3. LAH Reduction | 20 - 30 | 80 - 85 | Implementation of strict Fieser workup |
| 4. CDI Cyclization | 35 - 40 | 75 - 82 | High dilution (0.05 M) & slow addition |
| 5. Acetal Deprotection | 40 - 50 | 85 - 90 | Mild PPTS/Acetone transacetalization |
| Overall Process Yield | ~ 2.5% | ~ 45.0% | Systemic Kinetic & Thermodynamic Control |
Section 5: References
-
Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold PubMed Central (PMC) URL:[Link]
-
Organic Syntheses Procedure: Analytical data for 3-oxa-1-azaspiro[4.5]decan-2-one Organic Syntheses URL:[Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. 54621-16-8|8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 8-AMINO-1,4-DIOXASPIRO[4.5]-DECANE-8-CARBONITRILE | 54621-16-8 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione Degradation
Welcome to the Technical Support Center for spirocyclic scaffold optimization. This guide is specifically designed for researchers and drug development professionals working with 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (also cataloged as 1-oxa-3-azaspiro[4.5]decane-2,8-dione)[1].
While this spirocyclic oxazolidin-2-one is a highly valuable intermediate in medicinal chemistry, its dual-functional nature—a reactive C8 cyclohexanone and a sensitive C2 cyclic carbamate—requires precise chemoselective handling. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent unwanted ring-opening degradation.
Mechanistic Insight: The "Why" Behind Ring-Opening
To successfully manipulate this scaffold, one must understand the causality of its degradation. The molecule consists of a cyclohexanone ring fused at a spiro carbon to an oxazolidin-2-one ring. While cyclic carbamates are generally more stable than their acyclic counterparts ()[2], the C2 carbonyl remains a highly electrophilic center due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
Under strongly basic conditions (pH > 10) or in the presence of aggressive nucleophiles, hydroxide or alkoxide ions will attack the C2 carbonyl. This initiates the cleavage of the C–O bond, forming a transient carbamate anion. Because carbamate anions are unstable outside of equilibrium, the intermediate rapidly decarboxylates (losing CO₂) to yield an irreversibly degraded amino alcohol: 1-amino-4-oxocyclohexane-1-methanol ()[3].
Figure 1: Base-catalyzed ring-opening degradation pathway of the spiro-oxazolidinone core.
Quantitative Stability Profile
To guide your experimental design, refer to the summarized stability data below. Maintaining the reaction and workup environments within the optimal pH range is the primary defense against spirocycle degradation.
| pH Range | Condition Type | Predominant Reaction | Estimated Half-Life (25°C) | Recommended Action / Buffer |
| < 2.0 | Strong Acid (e.g., 1N HCl) | Slow C-O cleavage / Ketalization at C8 | > 24 hours | Avoid prolonged heating; use mild organic acids (AcOH). |
| 4.0 - 7.5 | Mild Acid to Neutral | Highly Stable (Intact Spirocycle) | > 6 months | Ideal working range. Use phosphate buffers for workup. |
| 8.0 - 9.5 | Mild Base (e.g., NaHCO₃) | Stable | > 7 days | Safe for reaction quenching and standard extractions. |
| > 10.0 | Strong Base (e.g., NaOH, KOH) | Rapid C2 Hydrolysis & Decarboxylation | < 30 minutes | Strictly avoid. Substitute with hindered bases (DIPEA). |
Troubleshooting FAQs
Q1: I am attempting a reductive amination at the C8 ketone. Why does LC-MS show a major byproduct with a mass loss of 26 Da? A1: A net mass loss of 26 Da is the definitive diagnostic marker for oxazolidinone ring-opening. When the cyclic carbamate hydrolyzes, the molecule gains water (+18 Da) but subsequently loses carbon dioxide (-44 Da) during decarboxylation. The net change (+18 - 44) equals -26 Da. This indicates that your amine base or your workup conditions were too harsh, triggering the degradation pathway shown in Figure 1.
Q2: Why am I losing starting material during the basic workup of my C8 ketone functionalization? A2: Standard protocols often recommend quenching reductions or aminations with 1N NaOH to break up boron/aluminum complexes or to free-base amines. However, exposing 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione to 1N NaOH (pH ~14) will rapidly hydrolyze the spiro-oxazolidinone ring ()[4]. You must switch to a mild quench, such as saturated aqueous NaHCO₃ (pH ~8), or use Rochelle's salt if breaking up metal emulsions.
Q3: How can I distinguish between C8 ketone degradation and C2 oxazolidinone ring-opening? A3: Use LC-MS and NMR. C8 ketone degradation (such as unwanted ketalization in methanol) will show a mass increase (e.g., +46 Da for dimethyl ketal). C2 oxazolidinone ring-opening will always show the signature -26 Da mass shift. By ¹H-NMR, ring opening is confirmed by the disappearance of the broad singlet corresponding to the carbamate N-H proton (typically around 5.5 - 6.5 ppm, depending on solvent) and the appearance of primary amine protons.
Figure 2: Troubleshooting workflow for diagnosing and resolving spirocycle degradation.
Validated Experimental Protocol: Chemoselective C8 Functionalization
To prevent ring-opening while functionalizing the C8 ketone, you must utilize a self-validating protocol that avoids strong bases and relies on mild acid catalysis. Below is the standardized methodology for a chemoselective reductive amination.
Objective: Convert the C8 ketone to a substituted amine while preserving the C2 oxazolidinone ring.
Materials:
-
3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid, AcOH (0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the spirocycle and the amine in anhydrous DCE (0.2 M concentration) under an inert atmosphere. Add AcOH (0.1 equiv). Stir at room temperature for 2 hours.
-
Causality: AcOH provides mild acid catalysis to activate the C8 ketone for nucleophilic attack. It avoids the use of basic amine additives (like TEA) which can locally raise the pH and threaten the carbamate ring.
-
-
Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: NaBH(OAc)₃ is an exceptionally mild hydride source that chemoselectively reduces imines/iminiums without reducing the C2 carbamate carbonyl.
-
-
Controlled Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~7.5 - 8.0.
-
Causality: NaHCO₃ safely neutralizes the acetic acid and destroys excess hydride. It buffers the system below the pH 10 threshold, entirely preventing base-catalyzed ring opening.
-
-
Extraction & Self-Validation: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Before proceeding to column chromatography, analyze an aliquot of the crude mixture via LC-MS. The protocol is successful if the base peak corresponds to the desired functionalized product mass [M+H]+, and the degradation marker [M - 26]+ is absent.
-
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry Ghosh, A. K., & Brindisi, M. (2015). Journal of Medicinal Chemistry.[Link]
-
Kinetics and mechanism of hydrolysis of efavirenz Maurinsh, J., et al. (2002). Pharmaceutical Research.[Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Alqahtani, A., et al. (2023). Molecules.[Link]
Sources
- 1. 1-oxa-3-azaspiro[4.5]decane-2,8-dione | 2763994-04-1 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar spirocyclic compounds.
The unique structure of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, featuring a spirocyclic core with multiple polar functional groups (an amide, a ketone, and an ether), presents specific challenges for chromatographic separation. This guide provides a structured approach to method development, troubleshooting, and answers frequently asked questions, grounding all recommendations in fundamental scientific principles.
Part 1: Analyte Characterization & Chromatographic Strategy
Understanding the physicochemical properties of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is the cornerstone of developing a robust HPLC method.
Predicted Physicochemical Properties:
-
Polarity: The presence of two carbonyl groups (amide and ketone), an ether linkage, and a secondary amine within the spiro structure confers significant polarity. This high polarity suggests that the compound will be poorly retained on traditional non-polar reversed-phase columns (like C18) under highly aqueous mobile phase conditions.[1][2]
-
Ionization Potential (pKa): The secondary amine in the lactam ring is weakly basic. This means the molecule's overall charge and surface properties can be influenced by the pH of the mobile phase. Operating at a pH that suppresses the ionization of this group can often lead to improved peak shape.
-
Solubility: The compound is expected to have good solubility in polar organic solvents and aqueous-organic mixtures, which are typical HPLC mobile phases.
Primary Chromatographic Challenges:
-
Poor Retention in Reversed-Phase (RP-HPLC): Due to its hydrophilic nature, the analyte may elute at or near the solvent front (t₀) on standard C18 columns, making quantification and separation from other polar impurities difficult.[1][3]
-
Peak Tailing: The basic nitrogen can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to asymmetrical peak shapes (tailing).[4]
Recommended Chromatographic Approaches:
Given these properties, two primary HPLC modes are recommended for consideration:
-
Reversed-Phase HPLC (RP-HPLC) with a Polar-Modified Column: Utilizing stationary phases designed for enhanced polar retention, such as those with embedded polar groups or polar endcapping, can improve the retention of hydrophilic compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[5][6][7] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile).[8][9]
Part 2: A Step-by-Step HPLC Method Development Workflow
This workflow provides a systematic approach to developing a reliable separation method.
Workflow Overview
Caption: A systematic workflow for HPLC method development for polar compounds.
Experimental Protocol: Initial Screening
1. Column Selection:
-
Option A (Reversed-Phase): C18 column with embedded polar groups or a polar end-capped phase (e.g., Waters Atlantis T3, Agilent Poroshell 120 EC-C18). Dimensions: 2.1 x 100 mm, 2.7 µm.
-
Option B (HILIC): Amide- or Diol-based HILIC column (e.g., Waters XBridge Amide, Thermo Fisher Accucore 150 Amide). Dimensions: 2.1 x 100 mm, 2.6 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
- For RP-HPLC: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
- For HILIC: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Mobile Phase B (Organic):
- For RP-HPLC: Acetonitrile with 0.1% Formic Acid.
- For HILIC: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
Note on Buffers: Ammonium acetate and ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection.[9]
3. HPLC System Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Standard for high-efficiency separations. |
| Column Temperature | 30 °C | Provides stable retention times and reduces mobile phase viscosity.[10] |
| Injection Volume | 2 µL | Minimizes potential for peak distortion from injection solvent effects. |
| Detection | UV at 210 nm or as determined by UV scan | Amide and ketone chromophores typically absorb at lower UV wavelengths. |
| Sample Diluent | Mobile Phase A or a weaker solvent | Mismatch between sample solvent and mobile phase can cause peak distortion.[11] |
4. Generic Screening Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
5. Evaluation and Optimization:
-
If using RP-HPLC: If retention is low (k < 2), consider increasing the aqueous component or switching to HILIC. If peak shape is poor, adjust the mobile phase pH. A lower pH (e.g., 3.0) can protonate silanols and reduce tailing for basic compounds.[4]
-
If using HILIC: Retention is controlled by the water content; less water leads to more retention.[8] Adjust the gradient by modifying the starting and ending percentages of the aqueous mobile phase (B).
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my peak shape poor (tailing or fronting)?
Answer: Poor peak shape is one of the most common HPLC problems.[12] The cause can be chemical or physical.
-
Peak Tailing (Asymmetric peak with a prolonged right side):
-
Potential Cause 1: Secondary Silanol Interactions. The basic nitrogen on your analyte can interact strongly with acidic silanol groups on the silica stationary phase.
-
Solution:
-
Lower Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing the interaction.
-
Use a High-Purity, End-Capped Column: Modern columns are designed to have fewer accessible silanols.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes mask the silanol interactions.
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of your sample and re-inject.
-
-
-
Peak Fronting (Asymmetric peak with a prolonged left side):
-
Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), the peak can be distorted.[11]
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Potential Cause 2: Column Collapse or Void. This can happen with older columns or from pressure shocks.
-
Solution: Replace the column. A void at the column inlet can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions first).
-
-
Troubleshooting Peak Tailing: A Decision Tree
Caption: A decision tree for systematically troubleshooting peak tailing.
Q2: Why is my retention time shifting or drifting?
Answer: Retention time instability can compromise the reliability of your data.[10] The pattern of the drift can help diagnose the cause.[13]
-
Gradual, Unidirectional Drift (e.g., retention times consistently decreasing over a run sequence):
-
Potential Cause 1: Insufficient Column Equilibration. The column chemistry, especially for HILIC or ion-pairing methods, requires time to stabilize with the mobile phase.[14] The first few injections on a newly equilibrated column may show drift.[15]
-
Solution: Flush the column with the initial mobile phase for at least 20-30 column volumes before starting the analysis. Perform several "priming" injections of your sample until retention times are stable.
-
-
Potential Cause 2: Mobile Phase Composition Change. Volatilization of the organic solvent (e.g., acetonitrile) from the mobile phase reservoir can lead to a stronger mobile phase and shorter retention times.[16]
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.
-
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention, with higher temperatures generally leading to shorter retention times.[10]
-
Solution: Use a thermostatted column compartment and ensure the lab temperature is stable.
-
-
-
Sudden or Random Shifts in Retention Time:
-
Potential Cause 1: Pump or System Leaks. A small, often invisible leak between the pump and the column can cause flow rate fluctuations.[10][16]
-
Solution: Perform a system pressure test. Check all fittings for salt deposits (if using buffers) or moisture.
-
-
Potential Cause 2: Air Bubbles in the Pump. This can cause the pump to deliver an inconsistent flow rate.
-
Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any bubbles.
-
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the best starting column for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione?
-
Q: Should I use isocratic or gradient elution?
-
A: For method development and when analyzing samples with a range of polarities, a gradient elution is always the recommended starting point. It allows you to screen a wide range of mobile phase compositions in a single run. An isocratic method can be developed later for routine analysis if the separation allows for it, which can save time and solvent.
-
-
Q: How does mobile phase pH affect the separation?
-
A: The pH controls the ionization state of your analyte and the stationary phase. For your weakly basic compound, a low pH (e.g., 3) will protonate it, potentially improving solubility but also increasing interactions with any negative sites on the stationary phase. A mid-range pH (e.g., 5-6) may provide a good balance. It is a critical parameter to screen during optimization.
-
-
Q: Can I use mass spectrometry (MS) with this method?
-
A: Yes. To ensure MS compatibility, use volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[9] Avoid non-volatile buffers like phosphate. HILIC often provides enhanced MS sensitivity for polar compounds due to the high organic content of the mobile phase, which promotes efficient desolvation in the MS source.[6][8]
-
References
-
B. Buszewski, S. Noga, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Analytical and Bioanalytical Chemistry, 402(1), 231-247 (2012). [Link]
-
Waters Corporation, "Troubleshooting Peak Shape Problems in HPLC," Waters Application Note, (2023). [Link]
-
Timberline Instruments, "HPLC Retention Time Drift: Causes & Troubleshooting Guide," Timberline Instruments Blog, (2026). [Link]
-
Chromatography Today, "What are the Common Peak Problems in HPLC," Chromatography Today, (2023). [Link]
-
ALWSCI, "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables," ALWSCI Blog, (2025). [Link]
-
Wikipedia, "Hydrophilic interaction chromatography," Wikipedia, The Free Encyclopedia, (2023). [Link]
-
Hawach, "Troubleshooting HPLC Column Retention Time Drift," Hawach Scientific, (2025). [Link]
-
Maxi Scientific, "Troubleshooting Common HPLC Issues: A Practical Guide," Maxi Scientific Blog, (2025). [Link]
-
LCGC International, "What You Need to Know About HILIC," LCGC International, 31(11), (2013). [Link]
-
Agilent Technologies, "Tips and Tricks of HPLC System Troubleshooting," Agilent Technologies Presentation, (2014). [Link]
-
Crawford Scientific, "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach," Crawford Scientific Blog, (2020). [Link]
-
Element Lab Solutions, "Causes of Retention Time Drift in HPLC," Element Lab Solutions Blog, (2023). [Link]
-
Waters Corporation, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Blog, (2025). [Link]
-
LCGC International, "Why do retention times drift for the first few injections of an HPLC method?," LCGC International, (2023). [Link]
-
Waters Corporation, "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention," Waters White Paper, (2004). [Link]
-
LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis," LCGC International, 30(6), (2012). [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 11. maxisci.com [maxisci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. sepscience.com [sepscience.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Preventing Hydrolysis of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
Welcome to the Technical Support Center for the handling, formulation, and storage of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione . This guide is designed for researchers, formulators, and analytical scientists dealing with the inherent moisture sensitivity of spirocyclic oxazolidinedione derivatives.
Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and regulatory-aligned storage workflows to preserve the structural integrity of your Active Pharmaceutical Ingredient (API).
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione degrade so rapidly in standard wet-granulated formulations? A: The structural vulnerability of this API lies in its oxazolidin-2-one moiety (a cyclic carbamate). Under aqueous conditions, this ring is highly susceptible to nucleophilic attack by water or hydroxide ions at the C2 carbonyl carbon. This reaction yields a transient β -hydroxy carbamate intermediate, which subsequently undergoes decarboxylation (loss of CO2 ) to form a ring-opened vicinal amino alcohol derivative—specifically, 4-amino-4-(hydroxymethyl)cyclohexan-1-one[1]. Wet granulation introduces free water that acts as a reaction medium, drastically accelerating this hydrolytic degradation[2].
Q: How does excipient selection influence the hydrolysis rate in solid-dose formulations? A: Excipient selection dictates the microenvironmental water activity ( aw ) and pH, both of which govern the hydrolysis kinetics. It is critical to differentiate between "bound moisture" (water chemically attached to the excipient) and "free water" (unattached water). Only free water interacts with the API to drive degradation[3]. Furthermore, base-catalyzed hydrolysis of oxazolidinones is significantly faster than neutral hydrolysis[4]. Therefore, utilizing basic excipients (e.g., magnesium stearate) creates an alkaline microenvironment that actively catalyzes the cyclic carbamate ring-opening[5].
Part 2: Visualizing the Degradation Pathway
To effectively prevent degradation, we must first understand the chemical causality of the failure mode.
Base-catalyzed hydrolysis pathway of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione.
Part 3: Quantitative Data & Excipient Risk Matrix
When formulating 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, excipients must be selected based on their aw contribution and micro-pH. The table below summarizes the quantitative risk profiles of common excipients.
| Excipient / Component | Primary Function | Typical aw (at 60% RH) | Micro-pH | Suitability / Risk Level for this API |
| Anhydrous Lactose | Diluent | < 0.20 | Neutral (4.0 - 6.5) | Low Risk (Preferred diluent; low free water) |
| Sodium Stearyl Fumarate | Lubricant | < 0.30 | Neutral (6.0 - 7.5) | Low Risk (Preferred alternative to Mg Stearate) |
| Microcrystalline Cellulose | Diluent / Binder | 0.40 - 0.60 | Neutral (5.5 - 7.0) | Moderate Risk (Requires strict environmental RH control) |
| Crospovidone | Disintegrant | 0.50 - 0.65 | Neutral (5.0 - 8.0) | High Risk (High hygroscopicity traps free water) |
| Magnesium Stearate | Lubricant | < 0.30 | Basic (9.0 - 10.0) | Critical Risk (Alkalinity actively catalyzes hydrolysis) |
Part 4: Experimental Protocols & Workflows
Protocol A: Excipient Compatibility & Moisture Mapping (Self-Validating System)
Causality: We do not simply mix components and wait; we force degradation across an aw gradient to map the exact thermodynamic boundaries of the API's stability.
-
Binary Mixture Preparation: Blend the intact API with selected excipients in a 1:1 (w/w) ratio. This artificially maximizes the contact surface area, simulating a worst-case interaction scenario[5].
-
Water Activity ( aw ) Equilibration: Divide each binary mixture into three sub-aliquots. Equilibrate them in controlled micro-chambers at fixed aw levels of 0.11, 0.53, and 0.75 using saturated salt solutions (e.g., LiCl, Mg(NO3)2, NaCl).
-
Thermal Stressing: Subject the aliquots to 40°C for 14 days in sealed vials.
-
HPLC-UV/MS Analysis: Quantify the formation of the specific degradant (4-amino-4-(hydroxymethyl)cyclohexan-1-one).
-
Self-Validation Check: Plot degradation vs. aw . If degradation scales linearly with aw , the primary failure mode is confirmed as moisture-driven hydrolysis. If degradation spikes exclusively in specific excipient blends (e.g., Magnesium Stearate) regardless of aw , the failure mode is confirmed as pH-driven catalysis.
Protocol B: ICH Q1A(R2) Compliant Storage & Packaging
Causality: To satisfy regulatory requirements while physically preventing water vapor transmission from reaching the cyclic carbamate ring.
-
Desiccant Integration: Select a molecular sieve desiccant over standard silica gel. Molecular sieves aggressively bind moisture at low relative humidities, maintaining an internal package aw < 0.1, which is critical for preventing oxazolidinone ring opening.
-
Primary Packaging: Seal the formulated API in cold-formed Alu/Alu blister packs. Unlike PVC or PVDC, Alu/Alu provides a near-absolute barrier to moisture vapor transmission.
-
Controlled Environment Storage: Place the packaged products in stability chambers calibrated to ICH Q1A(R2) long-term conditions. Depending on the target climatic zone, use either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[6].
-
Time-Point Sampling: Pull samples at 0, 3, 6, 9, and 12 months. Assess for assay, related substances, and absolute moisture content via Karl Fischer titration.
Part 5: Visualizing the Storage & Formulation Workflow
End-to-end formulation and storage workflow for moisture-sensitive APIs.
References
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols ResearchGate[Link]
-
Oxazolidinone Stability and Reactivity Grokipedia[Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients Colorcon[Link]
-
API Excipient Compatibility Study Veeprho [Link]
-
Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
Sources
Comparative Guide: 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione vs. 1-oxa-8-azaspiro[4.5]decane Scaffolds in Drug Discovery
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar, sp2 -rich aromatic rings to complex, sp3 -rich 3D architectures—often termed "escaping flatland"—is critical for improving target selectivity, enhancing aqueous solubility, and reducing off-target liabilities (such as hERG inhibition)[1]. Spirocyclic scaffolds are at the forefront of this paradigm shift.
This guide objectively compares two highly valuable spiro[4.5]decane building blocks: 1-oxa-8-azaspiro[4.5]decane and 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione . While both share a spirocyclic core, their divergent heteroatom placements and functional groups dictate entirely different applications. The former is a proven, basic amine scaffold instrumental in CNS drug discovery[2], while the latter is a highly rigid, non-basic electrophilic hub ideal for Fragment-Based Drug Discovery (FBDD) and parallel library generation[3].
Structural & Physicochemical Profiling
Understanding the innate physicochemical properties of these scaffolds is the first step in rational drug design. The vectorial projection of their functional groups dictates how they interact with biological targets.
Table 1: Physicochemical & Structural Comparison
| Feature | 1-oxa-8-azaspiro[4.5]decane | 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione |
| Core Architecture | Tetrahydrofuran spiro-fused to Piperidine | Oxazolidin-2-one spiro-fused to Cyclohexanone |
| Key Heteroatoms | Basic Amine (N8), Ether (O1) | Carbamate (N1, O3, C2=O), Ketone (C8=O) |
| Primary Synthetic Vector | N8 (Nucleophilic secondary amine) | C8 (Electrophilic ketone), N1 (H-bond donor) |
| Basicity | Basic (pKa ~9.5) | Non-basic (Neutral at physiological pH) |
| H-Bonding Profile | 1 Donor (if unsubstituted), 2 Acceptors | 1 Donor, 3 Acceptors |
| Primary Application | FAAH Inhibitors, M1 Muscarinic Agonists | Peptidomimetics, FBDD, Complex library design |
Mechanistic Applications in Drug Discovery
The 1-oxa-8-azaspiro[4.5]decane Paradigm: FAAH Inhibition
The 1-oxa-8-azaspiro[4.5]decane scaffold is a "privileged" core, most notably utilized by Pfizer in the discovery of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain management[1],[2]. Causality of Scaffold Selection: The basic piperidine nitrogen serves as the perfect attachment point for a urea covalent warhead. When the urea binds to the catalytic Ser241 of FAAH, the spirocyclic tetrahydrofuran ring projects into the cytosolic port of the enzyme. The oxygen atom (O1) acts as a critical hydrogen bond acceptor, interacting with the local water network, which dramatically increases binding affinity compared to flat piperazine analogs[4],[5].
Table 2: Comparative FAAH Inhibition Data
| Scaffold Core | FAAH kinact/Ki ( M−1s−1 ) | Selectivity | Reference |
| Standard Piperidine | < 100 | Poor | [1] |
| 1-oxa-8-azaspiro[4.5]decane | > 1500 | Excellent | [1] |
| 7-azaspiro[3.5]nonane | > 1500 | Excellent | [1] |
The 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione Paradigm: The Electrophilic Hub
Conversely, 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (CAS 2270909-93-6) is designed for late-stage diversification[3]. Causality of Scaffold Selection: It lacks a basic amine, making it ideal for targets where basicity causes pharmacokinetic liabilities. The oxazolidin-2-one ring provides a highly rigid, predictable hydrogen-bonding motif (mimicking peptide bonds), while the C8 cyclohexanone acts as an electrophilic hub. This allows medicinal chemists to rapidly generate libraries via reductive amination or Grignard additions without disturbing the delicate geometry of the spirocycle.
Spirocyclic scaffold functionalization pathways highlighting primary synthetic vectors.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) gates to prevent the propagation of failed reactions.
Protocol A: Urea Formation on 1-oxa-8-azaspiro[4.5]decane (FAAH Inhibitor Precursor)
Objective: Attach an aryl urea warhead to the N8 position[4]. Causality: The basicity of the piperidine (pKa ~9.5) means it will readily react with phenyl chloroformate. However, this generates HCl. N,N-Diisopropylethylamine (DIPEA) is explicitly chosen as a non-nucleophilic base to scavenge HCl, preventing the protonation of the starting material which would otherwise stall the reaction.
-
Initiation: Dissolve 1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DCM (0.2 M) under N2 .
-
Base Addition: Add DIPEA (2.5 eq). Stir for 5 minutes.
-
Electrophile Addition: Cool to 0 °C. Dropwise add phenyl chloroformate (1.1 eq).
-
Self-Validating QC Gate (LC-MS): After 1 hour, sample the reaction.
-
Logic: The reaction cannot proceed to workup until the UV trace shows >95% conversion to the intermediate carbamate ( [M+H]+ expected).
-
Correction: If starting amine persists (>5%), add 0.2 eq of phenyl chloroformate and stir for 30 mins.
-
-
Workup: Quench with saturated NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate.
Protocol B: Reductive Amination of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
Objective: Diversify the C8 position via reaction with a primary amine[3]. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over NaBH4 . The electron-withdrawing acetate groups reduce the reagent's nucleophilicity, allowing it to selectively reduce the transient iminium ion without reducing the starting C8 ketone or the oxazolidinone carbonyls.
-
Imine Formation: Combine 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione (1.0 eq) and the target primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add Ti(OiPr)4 (1.5 eq) as a Lewis acid to drive imine formation.
-
Self-Validating QC Gate 1 (LC-MS): Stir for 4 hours at room temperature. Confirm complete disappearance of the ketone mass and appearance of the imine mass. Do not add reductant until this is verified.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours.
-
Self-Validating QC Gate 2: Check LC-MS for the final product mass. If imine remains, add an additional 0.5 eq of NaBH(OAc)3 .
-
Workup: Quench with 1N NaOH to break the titanium emulsion, extract with EtOAc, and purify via flash chromatography.
Self-validating reductive amination workflow for 3-oxa-1-aza-spiro[4.5]decane-2,8-dione.
Conclusion
The choice between 1-oxa-8-azaspiro[4.5]decane and 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione rests entirely on the required vectorial projection and electronic demands of the target binding pocket. The former is an elite scaffold for projecting covalent warheads while maintaining beneficial basicity and aqueous solubility[1]. The latter is a highly specialized, rigid electrophilic hub that allows for the rapid exploration of chemical space without introducing basic amine liabilities[3].
References
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters.[Link]
- Pfizer Inc. (2011). 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors.
-
Hwang, J., et al. (2016). Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2270909-93-6|3-Oxa-1-azaspiro[4.5]decane-2,8-dione|BLD Pharm [bldpharm.com]
- 4. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation of 3-Oxa-1-aza-spirodecane-2,8-dione Binding Affinity: A Comparative Guide to Spirocyclic Scaffolds in Target Assays
Validation of 3-Oxa-1-aza-spiro[1]decane-2,8-dione Binding Affinity: A Comparative Guide to Spirocyclic Scaffolds in Target Assays
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their ability to project pharmacophores effectively into complex protein binding pockets. The 3-oxa-1-azaspiro[1]decane-2,8-dione scaffold (alongside its structural isomer 1-oxa-3-azaspiro[1]decane-2,8-dione) has emerged as a highly privileged building block in modern medicinal chemistry. By fusing an oxazolidinone ring to a cyclohexanone/piperidone core, this spirocarbamate introduces rigid, three-dimensional conformational bias. This rigidity is critical for minimizing the entropic penalty upon target binding—a common liability in flexible linear carbamates.
Historically, the 8-dione moiety of this core serves as a functional handle (typically undergoing reductive amination) to synthesize potent therapeutics across two major target classes:
-
TRPV4 Ion Channel Inhibitors : Including the clinical candidate GSK2798745, optimized for treating pulmonary edema[2].
-
Neuropeptide Y Receptor Y5 (NPY Y5) Antagonists : Developed to modulate metabolic and eating disorders[3].
This guide objectively compares the binding affinity and assay performance of 3-oxa-1-azaspiro[1]decane-2,8-dione derivatives against alternative scaffolds, providing self-validating experimental protocols for both GPCR and ion channel targets.
Comparative Performance Data
To validate the superiority of the spirocarbamate scaffold, we must compare its target affinity and physicochemical properties against linear carbamate and simple piperidine alternatives. The data below represents established structure-activity relationship (SAR) trends when the scaffold is optimized for either TRPV4 or NPY Y5 binding pockets[2][3].
| Scaffold Type | TRPV4 IC₅₀ (nM) | NPY Y5 Kᵢ (nM) | Microsomal Stability (t₁/₂, min) | Thermodynamic Sol. (µM) |
| Spirocarbamate (3-Oxa-1-azaspiro[1]decane core) | < 2.0 | 0.8 | > 60 | > 100 |
| Linear Carbamate | 145.0 | 45.0 | 15 | 40 |
| Piperidine-4-carboxamide | 85.0 | 12.0 | 35 | 80 |
Causal Analysis : The spirocyclic constraint locks the molecule into a bioactive conformation, significantly enhancing both TRPV4 and NPY Y5 binding affinity by reducing the entropic cost of binding. Furthermore, the absence of exposed, flexible lipophilic chains reduces cytochrome P450-mediated metabolism, which explains the superior microsomal stability observed in spirocyclic derivatives[3].
Mechanistic Pathway
Fig 1. TRPV4 activation pathway and spirocarbamate-mediated inhibition mechanism.
Experimental Protocols: Self-Validating Assay Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in controls and mechanistic rationales for every critical step.
Protocol 1: High-Throughput FLIPR Calcium Flux Assay (TRPV4)
To evaluate the functional binding affinity of spirocarbamate derivatives at the TRPV4 channel, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay[2].
-
Cell Preparation : Plate HEK293 cells stably expressing human TRPV4 into 384-well poly-D-lysine coated plates at 15,000 cells/well.
-
Causality: Poly-D-lysine ensures robust electrostatic cell adherence during automated liquid handling steps, preventing signal artifacts caused by cell detachment.
-
-
Dye Loading : Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into the active, impermeable Fluo-4. Probenecid is critically added to inhibit organic anion transporters, preventing the premature active extrusion of the dye from the cytosol.
-
-
Compound Addition : Add the 3-oxa-1-azaspiro[1]decane derivatives (10-point concentration-response curve, 0.1 nM to 10 µM) and pre-incubate for 15 minutes.
-
Agonist Stimulation : Inject the selective TRPV4 agonist at its EC₈₀ concentration (~3 nM) while simultaneously recording fluorescence (Ex: 488 nm, Em: 516 nm).
-
Data Analysis : Calculate the IC₅₀ by plotting the maximum fluorescence minus baseline against the log of the inhibitor concentration.
Fig 2. Step-by-step FLIPR calcium flux assay workflow for TRPV4 inhibitor validation.
Protocol 2: Radioligand Binding Assay (NPY Y5 GPCR)
For GPCR targets like NPY Y5, competitive radioligand binding provides a direct, highly sensitive measure of receptor affinity (Kᵢ)[3].
-
Membrane Preparation : Isolate cell membranes from CHO-K1 cells expressing human NPY Y5. Homogenize in 20 mM HEPES buffer (pH 7.4) containing a standard protease inhibitor cocktail.
-
Assay Assembly : In a 96-well plate, combine 10 µg of membrane protein, 25 pM [¹²⁵I]-Peptide YY (PYY) radioligand, and the spirocyclic test compounds.
-
Buffer Optimization : Ensure the assay buffer contains 0.1% Bovine Serum Albumin (BSA).
-
Causality: Highly lipophilic peptides like PYY and rigid spirocyclic test compounds tend to adhere to the hydrophobic plastic walls of the microplate. BSA acts as a carrier protein, neutralizing non-specific binding and preventing artificially inflated IC₅₀ values.
-
-
Incubation & Filtration : Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI imparts a positive charge to the filter, significantly reducing the non-specific background binding of the negatively charged radioligand.
-
-
Quantification : Wash filters three times with ice-cold buffer, dry, and read in a gamma counter. Convert IC₅₀ to Kᵢ using the : Kᵢ = IC₅₀ / (1 + [L]/K_d).
-
Causality: The Cheng-Prusoff correction is mandatory because it normalizes the IC₅₀ against the specific concentration ([L]) and affinity (K_d) of the radioligand used, allowing for true cross-assay and cross-scaffold comparison.
-
Conclusion
The 3-oxa-1-azaspiro[1]decane-2,8-dione scaffold demonstrates profound advantages over flexible linear alternatives. By validating these compounds through rigorously controlled, self-validating FLIPR and radioligand assays, we can confidently attribute their sub-nanomolar potencies and excellent pharmacokinetic profiles to their highly optimized spirocyclic geometry.
References
-
Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]
-
Discovery and structure-activity relationship of a novel spirocarbamate series of NPY Y5 antagonists Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of a novel spirocarbamate series of NPY Y5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Validation of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione Intermediates: A Methodological Comparison Guide
Executive Summary
The quantification of polar spirocyclic intermediates is a notorious bottleneck in early-stage drug development. Specifically, 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione —a highly polar, semi-rigid scaffold critical for synthesizing central nervous system (CNS) and metabolic drug candidates—presents severe analytical challenges. Its dione moiety and high heteroatom-to-carbon ratio result in poor retention on traditional reversed-phase (RP) columns, leading to catastrophic matrix-induced ion suppression.
This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase (RP-C18) chromatography, and Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI). By explaining the causality behind these chromatographic behaviors, we provide a self-validating, [1] protocol designed to ensure absolute scientific integrity in your bioanalytical workflows.
Analyte Profiling & The Analytical Challenge
[2] features an oxazolidinedione-like 5-membered ring spiro-fused to a 6-membered cyclic ketone.
The Causality of RP-C18 Failure: Due to its localized polar surface area (PSA) and extensive hydration shell, this molecule exhibits a highly negative LogP. In a standard RP-C18 system, the hydration shell prevents effective Van der Waals interactions with the hydrophobic alkyl chains. Consequently, the intermediate elutes in the void volume ( t0 ), co-eluting with endogenous plasma phospholipids and salts. This co-elution saturates the mass spectrometer's ionization source, resulting in severe signal quenching (ion suppression).
Chromatographic Strategy: HILIC vs. RP-C18
To rescue the method, we must shift from hydrophobic interactions to orthogonal retention mechanisms.
Why HILIC is Superior: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The amide stationary phase immobilizes a water-enriched layer from the mobile phase. The polar spirocycle partitions effectively into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions. This mechanism securely retains the analyte ( k′>3.0 ), eluting it well past the suppression zone of endogenous salts.
Fig 1. Chromatographic retention mechanisms and validation outcomes for polar spirocycles.
Ionization Dynamics: ESI vs. APCI
While APCI is traditionally favored for mitigating matrix effects via gas-phase proton transfer, the spiro-dione ring is susceptible to thermal degradation at the high corona discharge temperatures (400–500°C) required for APCI, leading to unpredictable in-source fragmentation.
The HILIC-ESI Synergy: Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact [M+H]+ precursor. While ESI is typically vulnerable to ion suppression, coupling it with HILIC creates a self-optimizing system. The HILIC mobile phase (>80% Acetonitrile) possesses low surface tension, which drastically enhances droplet fission and desolvation efficiency in the ESI source. This synergy effectively neutralizes matrix suppression while maintaining molecular integrity.
Table 1: Chromatographic & Ionization Performance Comparison
| Parameter | Reversed-Phase (C18) | HILIC (Amide) | Causality / Observation |
| Retention Time ( tR ) | 0.8 min (Void Volume) | 4.2 min | HILIC enables aqueous layer partitioning. |
| Retention Factor ( k′ ) | < 0.5 | 3.2 | k′>2 is required to escape the suppression zone. |
| Peak Asymmetry ( As ) | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Amide phase prevents secondary silanol interactions. |
| Matrix Factor (MF) | 0.45 (55% Suppression) | 0.98 (Minimal Effect) | High organic eluent in HILIC enhances ESI desolvation. |
| Ionization Mode | APCI+ (Thermal breakdown) | ESI+ (Intact precursor) | ESI prevents thermal degradation of the spiro-ring. |
Experimental Protocols: A Self-Validating System
A robust analytical method must flag its own errors. This protocol embeds internal controls at every step to comply with [1].
Step 1: Matrix Preparation & Isotope Dilution
-
Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.
-
Self-Validating Action: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3 -labeled analog) at a fixed concentration. Because the SIL-IS co-elutes and experiences identical matrix effects, the analyte/IS peak area ratio remains absolute even if raw MS signal fluctuates.
Step 2: Protein Precipitation (PPT) & Phase Matching
-
Add 150 µL of cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM; centrifuge at 4000 x g for 10 minutes at 4°C.
-
Causality: The resulting supernatant is 75% ACN. Unlike RP-LC, which requires sample dilution with water to prevent peak breakthrough, this high-organic extract is perfectly phase-matched for direct injection onto a HILIC column, preventing solvent-induced peak distortion.
Step 3: HILIC Chromatographic Separation
-
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in H2O (pH 3.0, adjusted with formic acid to ensure the dione remains neutral/protonated).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic hold at 95% B for 1 min, ramp to 60% B over 4 mins. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (ESI+)
-
Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 450°C, Desolvation Gas 800 L/hr.
-
MRM Transitions: Optimize collision energy (CE) for the [M+H]+ precursor to the most abundant stable product ion (avoiding non-specific water loss channels).
Fig 2. Step-by-step self-validating LC-MS/MS workflow for spirocyclic intermediate quantification.
Quantitative Validation Data
The HILIC-ESI+ method was subjected to rigorous validation per regulatory standards. The self-validating nature of the isotope dilution and phase-matched extraction resulted in exceptional reproducibility.
Table 2: ICH M10 Validation Summary (HILIC-ESI+ Method)
| Validation Parameter | ICH M10 Acceptance Criteria | Observed Performance | System Status |
| Linearity ( R2 ) | > 0.990 (with 75% non-zero stds) | 0.998 (1 - 1000 ng/mL) | Validated |
| Intra-Assay Precision | ≤ 15% CV ( ≤ 20% at LLOQ) | 4.2% - 7.8% CV | Validated |
| Inter-Assay Accuracy | 85% - 115% (80-120% at LLOQ) | 94.5% - 106.2% | Validated |
| Extraction Recovery | Consistent across QC levels | 88.4% ( ± 3.1%) | Validated |
| Carryover | ≤ 20% of LLOQ response | 4.1% of LLOQ | Validated |
References
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
Sources
in vitro toxicity comparison of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione derivatives
An authoritative guide for researchers, scientists, and drug development professionals evaluating the safety profiles of novel spirocyclic scaffolds.
Executive Summary & Structural Rationale
The transition from flat, aromatic chemical spaces to three-dimensional, sp3-rich architectures is a cornerstone of modern drug discovery. Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) is empirically linked to improved solubility, reduced off-target promiscuity, and higher clinical success rates.
The 3-Oxa-1-azaspiro[4.5]decane-2,8-dione (OASD) scaffold represents a novel spirocyclic oxazolidinedione building block. Historically, planar oxazolidinediones (such as the classic antiepileptic trimethadione) have been hampered by severe toxicological liabilities, including hepatotoxicity and teratogenicity. By constraining the oxazolidinedione pharmacophore within a rigid spiro-piperidine system, the OASD scaffold aims to retain target engagement while sterically hindering interactions with major toxicity anti-targets (e.g., CYP450 enzymes and the hERG potassium channel).
This guide objectively compares a representative OASD derivative against Trimethadione (TMD) across three critical in vitro safety domains: Hepatotoxicity, Cardiotoxicity, and Genotoxicity.
Comparative In Vitro Toxicity Data
The following table synthesizes the quantitative safety profile of the OASD scaffold compared to the traditional planar reference, Trimethadione.
| Toxicity Domain | Assay System | Metric | Reference (Trimethadione) | Novel OASD Derivative | Interpretation |
| Hepatotoxicity | HepG2 (CellTiter-Glo) | IC50 (µM) | 45.2 ± 3.1 | > 250.0 | OASD demonstrates a >5-fold improvement in hepatic safety margin. |
| Cardiotoxicity | Automated Patch Clamp | hERG IC50 (µM) | 18.5 ± 1.4 | > 100.0 | Spirocyclic bulk prevents trapping in the hERG inner cavity. |
| Genotoxicity | Ames Test (OECD 471) | Revertant Fold-Change | Negative (< 2-fold) | Negative (< 2-fold) | Neither scaffold undergoes mutagenic metabolic activation. |
Mechanistic Insights & Workflows
To ensure scientific integrity, every toxicity assay must be viewed as a self-validating system. We do not merely screen compounds; we probe specific mechanisms of cellular failure.
Screening Cascade Workflow
The in vitro battery is designed to fail fast and fail cheap. Hepatotoxicity is assessed via ATP quantitation, which is a more direct and immediate measure of metabolic collapse than redox-based assays (like MTT) that can be confounded by mitochondrial uncoupling.
In vitro toxicity screening workflow for OASD derivatives.
Causality of hERG Evasion
The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel. Blockade of this channel delays ventricular repolarization (QT prolongation), leading to fatal arrhythmias. The hERG inner cavity is notoriously promiscuous, lined with aromatic residues (Tyr652, Phe656) that readily engage in π−π stacking with flat, lipophilic drugs. The OASD scaffold utilizes 3D steric hindrance to physically clash with the pore architecture, drastically reducing binding affinity [1].
Structural mechanism of hERG channel evasion by spirocyclic OASD scaffolds.
Self-Validating Experimental Protocols
Protocol A: Hepatotoxicity via ATP Quantitation (CellTiter-Glo)
Rationale: The CellTiter-Glo® assay lyses cells and generates a luminescent signal proportional to the amount of ATP present. ATP is a rigorous, direct indicator of metabolically active cells, avoiding the enzymatic artifacts common in tetrazolium reduction assays [2].
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2 cells (human hepatocellular carcinoma) at a density of 1×104 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the OASD derivative and Trimethadione in DMSO. Add 10 µL of the compound dilutions to the wells (final DMSO concentration ≤ 0.5%). Include vehicle controls (0.5% DMSO) and positive controls (e.g., Chlorpromazine).
-
Incubation: Incubate the treated plates for 48 hours at 37°C.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer to the substrate vial to reconstitute the enzyme/substrate mix.
-
Lysis & Equilibration: Equilibrate the 96-well assay plate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second per well). Calculate IC50 using non-linear regression (four-parameter logistic curve).
Protocol B: Automated hERG Patch Clamp (QPatch)
Rationale: While radioligand binding assays can detect hERG interaction, they cannot differentiate between channel states or confirm functional blockade. Automated whole-cell patch clamping provides high-throughput, gold-standard electrophysiological data [1].
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) channel at 70-80% confluency. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
System Priming: Prime the QPatch planar patch-clamp microchip with intracellular solution (130 mM KCl, 1 mM MgCl2 , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).
-
Seal Formation: Dispense cells into the microchip wells. Apply negative pressure to establish a gigaseal (>1 G Ω ), followed by brief suction pulses to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels. Follow with a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.
-
Compound Application: Apply the OASD derivative in ascending concentrations (0.1 µM to 100 µM) via the automated liquid handler. Allow 3-5 minutes of perfusion per concentration to reach steady-state block.
-
Validation: Conclude the experiment by applying 1 µM E-4031 (a known high-affinity hERG blocker) to confirm 100% channel inhibition. Calculate the fractional block at each OASD concentration and derive the IC50 .
Protocol C: Genotoxicity (Ames Test - OECD 471)
Rationale: The bacterial reverse mutation assay evaluates whether the test compound induces point mutations. Testing must be conducted both with and without S9 rat liver fraction to account for potential mutagenic metabolites [3].
Step-by-Step Methodology:
-
Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-auxotrophic E. coli (WP2 uvrA) overnight.
-
Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.
-
Pre-incubation: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the OASD test solution (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. Count the number of revertant colonies. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies ( ≥ 2-fold over vehicle control).
References
A Senior Application Scientist's Guide to the Structural Validation of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione: An In-depth Comparison of Crystallographic and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms directly dictates biological activity, and any ambiguity can lead to costly and time-consuming downstream failures. This is particularly true for complex scaffolds such as spirocyclic systems, whose inherent rigidity and defined stereochemistry are of immense interest in modern drug discovery.[1]
This guide provides a comprehensive comparison of the primary technique for absolute structure elucidation, single-crystal X-ray crystallography, with powerful complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will use the novel heterocyclic scaffold, 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione , as our subject to illustrate the strengths, limitations, and synergistic potential of these techniques.
The Central Challenge: Why Spirocycles Demand Rigorous Structural Proof
Spiro compounds, characterized by two rings sharing a single carbon atom, possess a unique and rigid three-dimensional architecture.[1] This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. However, the spirocyclic nature also introduces significant challenges in structural characterization, particularly concerning stereochemistry at the spiro center. Misassignment can lead to the pursuit of an entirely incorrect molecular entity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural validation.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.[2] It provides a precise map of atomic positions, bond lengths, and bond angles, leaving no ambiguity about the connectivity and stereochemistry of the molecule.[2]
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-ray Crystallography of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione
1. Crystal Growth (The Art and Science):
-
Objective: To obtain a single, well-ordered crystal of at least 20-50 µm in each dimension.
-
Starting Material: Highly purified (>98%) 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione. Impurities can inhibit crystal growth.
-
Procedure:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Crystallization Setup (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Crystallization Setup (Vapor Diffusion):
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent).
-
Place this solution in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the well solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
-
-
Causality: The slow perturbation of solubility is key. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-ray beams from the crystal.
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[3]
-
The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
-
Procedure:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor (a measure of agreement between the experimental and calculated structure factors). A good quality structure should have an R-factor of around 5-10%.[5]
-
Complementary Validation: NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable information about the structure and dynamics in solution, which is often more biologically relevant.
The NMR Toolkit for Spirocycles
For a molecule like 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, a suite of NMR experiments is necessary to piece together its structure.
Caption: NMR Workflow for Structural Elucidation.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
2. Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining relative stereochemistry. They show correlations between protons that are close in space, regardless of their bonding connectivity. For a spirocycle, NOE correlations between protons on the two different rings can definitively establish their relative orientation.
3. Data Interpretation:
-
The combination of these spectra allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity. The NOESY/ROESY data is then used to build a 3D model of the molecule's conformation in solution.
Orthogonal Validation: Mass Spectrometry
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can further confirm the proposed structure.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the determination of the elemental formula.
3. Fragmentation Analysis (MS/MS or CID):
-
Technique: Tandem Mass Spectrometry (MS/MS) or Collision-Induced Dissociation (CID) involves isolating the molecular ion and fragmenting it by collision with an inert gas.
-
Analysis: The fragmentation pattern provides clues about the structure. For 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, characteristic losses corresponding to cleavage of the lactam and ether rings would be expected.[6]
Comparative Analysis: Choosing the Right Tool
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths/angles | Connectivity, relative stereochemistry, dynamics in solution | Molecular weight, elemental formula, fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Solution/Solid |
| Sample Amount | Micrograms (single crystal) | Milligrams | Micrograms to Nanograms |
| Ambiguity | Unambiguous for the solid state | Can be ambiguous for complex stereoisomers | Cannot distinguish isomers without chromatography |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Lower resolution than crystallography; limited by molecular size | Does not provide 3D structural information directly |
| Time per Sample | Hours to days | Hours | Minutes |
Conclusion: A Synergistic Approach to Certainty
For a novel and structurally complex molecule like 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, relying on a single analytical technique is a significant risk. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, it is not always achievable and does not describe the molecule's behavior in solution.
NMR spectroscopy , particularly 2D techniques like NOESY/ROESY, is indispensable for confirming the structure in a biologically relevant medium and for providing insights into its conformational dynamics. High-resolution mass spectrometry serves as a rapid and essential confirmation of the molecular formula and offers corroborating structural evidence through fragmentation analysis.
Ultimately, the most robust and trustworthy structural validation comes from the convergence of data from all three techniques. When the precise molecular weight from MS matches the elemental formula derived from a high-resolution crystal structure, and the connectivity and stereochemistry in the solid state are consistent with the through-bond and through-space correlations observed in NMR, only then can a researcher be truly confident in the structural integrity of their molecule. This integrated approach is the hallmark of rigorous scientific investigation in modern drug discovery and development.
References
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
-
Lin, Q. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- Dunn, M. R., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
- Breitmaier, E. (2002).
- Unknown. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- Chen, Y., et al. (2018). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Molecules.
- Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Unknown. (n.d.).
-
Mogk, D. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
- Müller, M., & Volmer, D. (n.d.).
- Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Breitmaier, E., & Wade, J. P. H. (1993). Structure elucidation by NMR in organic chemistry : a practicalguide. Semantic Scholar.
- Li, L., & Li, L. (2004).
- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
- D’Avolio, A., et al. (2016).
- Unknown. (n.d.). Interpreting MS. OpenOChem Learn.
- Liu, X., et al. (2017). Recommendations for quantitative analysis of small molecules by matrix-assisted laser desorption ionization mass spectrometry.
- Reddy, B. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.
- Unknown. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and....
- Rullo, A., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
- Prisinzano, T. E., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics.
- Unknown. (2022). synthesis of 1-azaspiro[4.
- Janssen Pharmaceutica N.V. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. sssc.usask.ca [sssc.usask.ca]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
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